5-Methyl-2-(propan-2-yl)phenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate
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Overview
Description
5-METHYL-2-(PROPAN-2-YL)PHENYL 5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring substituted with various functional groups, making it a versatile molecule for synthetic and therapeutic purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-2-(PROPAN-2-YL)PHENYL 5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. Key steps include the formation of the pyrimidine ring, chlorination, and sulfonylation. Common reagents used in these reactions include chlorinating agents like thionyl chloride and sulfonylating agents such as methanesulfonyl chloride. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
5-METHYL-2-(PROPAN-2-YL)PHENYL 5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves replacing a functional group with another, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology
In biological research, this compound can be used to study enzyme interactions and cellular pathways. Its ability to interact with specific proteins makes it a useful tool for biochemical assays .
Medicine
In medicine, derivatives of this compound may have therapeutic potential. Research is ongoing to explore its efficacy in treating various diseases, including cancer and inflammatory conditions .
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it a valuable asset in various manufacturing processes .
Mechanism of Action
The mechanism of action of 5-METHYL-2-(PROPAN-2-YL)PHENYL 5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to therapeutic effects. For example, it may inhibit certain enzymes involved in disease progression, thereby reducing symptoms or slowing disease progression .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-carboxylate
- 2-Chloro-5-fluoropyrimidine
- 5-Chloro-2-[3-(chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl]phenyl (phenyl)methanone
Uniqueness
What sets 5-METHYL-2-(PROPAN-2-YL)PHENYL 5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly useful in applications where precise molecular interactions are required .
Properties
Molecular Formula |
C23H23ClN2O4S |
---|---|
Molecular Weight |
459.0 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylphenyl) 5-chloro-2-[(4-methylphenyl)methylsulfonyl]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C23H23ClN2O4S/c1-14(2)18-10-7-16(4)11-20(18)30-22(27)21-19(24)12-25-23(26-21)31(28,29)13-17-8-5-15(3)6-9-17/h5-12,14H,13H2,1-4H3 |
InChI Key |
PDPSNVLJTCENIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)OC3=C(C=CC(=C3)C)C(C)C)Cl |
Origin of Product |
United States |
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